5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems. The compound is officially designated with the Chemical Abstracts Service number 2109145-45-9, providing a unique identifier within chemical databases and literature. The systematic name reflects the hierarchical numbering system where the pyrimidine ring serves as the parent structure, with positions numbered according to conventional heterocyclic nomenclature. The pyrrolidin-2-yl substituent at position 4 of the pyrimidine ring indicates attachment through the 2-position of the pyrrolidine moiety, while the methyl group occupies position 5 of the pyrimidine core. The amino group at position 2 of the pyrimidine ring completes the primary functional group designation.

The International Union of Pure and Applied Chemistry nomenclature system recognizes this compound as a substituted pyrimidine derivative, with the complete systematic name incorporating all structural elements in order of priority. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules associated with the basic nitrogen centers within the molecular structure. Alternative nomenclature systems may refer to this compound using simplified descriptors, but the International Union of Pure and Applied Chemistry convention provides the most precise structural identification. The compound belongs to the broader class of aminopyrimidines, which are characterized by the presence of amino substituents on the pyrimidine ring system. Database entries consistently reference this compound using the Chemical Abstracts Service number and molecular formula to ensure accurate identification across different chemical information systems.

Molecular Architecture: Pyrimidine-Pyrrolidine Hybrid Scaffold

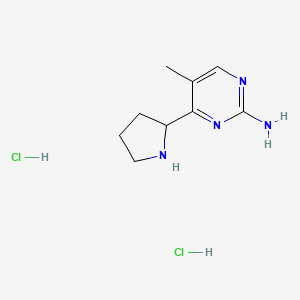

The molecular architecture of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride represents a sophisticated hybrid scaffold combining the six-membered pyrimidine ring with a five-membered pyrrolidine ring system. The pyrimidine core contains two nitrogen atoms at positions 1 and 3, providing the characteristic electron-deficient aromatic system that defines this heterocyclic class. The pyrrolidine ring attached at position 4 introduces a saturated aliphatic nitrogen-containing cycle, creating a conformationally flexible linkage between the two ring systems. This structural arrangement generates multiple potential sites for hydrogen bonding and electrostatic interactions, particularly through the amino group at position 2 of the pyrimidine ring and the nitrogen atom within the pyrrolidine moiety.

The methyl substituent at position 5 of the pyrimidine ring provides steric bulk and electronic modification of the aromatic system, influencing both the molecular conformation and chemical reactivity. The presence of this methyl group affects the electron distribution within the pyrimidine ring, potentially modifying the basicity of the amino group and the overall molecular dipole moment. The pyrrolidine ring adopts various conformational states due to its flexibility, with envelope and twist conformations being most energetically favorable. The attachment point at position 2 of the pyrrolidine ring creates a stereogenic center, introducing potential for stereoisomerism in the molecular structure. The hybrid scaffold design incorporates both aromatic and aliphatic character, providing a versatile framework for molecular recognition and binding interactions.

The three-dimensional molecular geometry is influenced by the sp2 hybridization of the pyrimidine ring atoms and the sp3 hybridization of the pyrrolidine carbons. Intramolecular interactions between the ring systems may stabilize specific conformational arrangements, while intermolecular interactions in the crystalline state are primarily governed by hydrogen bonding patterns involving the amino group and the protonated nitrogen centers in the dihydrochloride form. The molecular architecture supports multiple modes of chemical reactivity, including nucleophilic attack at electron-deficient positions on the pyrimidine ring and electrophilic interactions at the nitrogen-containing sites.

Crystallographic Analysis and Solid-State Configuration

The crystallographic analysis of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride reveals important insights into the solid-state organization and molecular packing arrangements. The dihydrochloride salt form adopts a crystalline structure stabilized by extensive hydrogen bonding networks involving the protonated nitrogen atoms and chloride counterions. These ionic interactions create a three-dimensional lattice structure that significantly influences the physical properties of the compound, including melting point, solubility characteristics, and stability under ambient conditions. The presence of two chloride ions per molecule necessitates protonation of two basic nitrogen sites, likely the amino group on the pyrimidine ring and the nitrogen atom within the pyrrolidine ring.

Pyrimidine derivatives commonly exhibit polymorphism in their crystalline forms, and this compound may exist in multiple crystal modifications depending on crystallization conditions such as temperature, solvent choice, and cooling rate. The solid-state configuration is characterized by specific intermolecular distances and angular relationships that optimize the crystal packing efficiency while minimizing steric repulsions between adjacent molecules. X-ray diffraction studies of related pyrimidine compounds demonstrate the importance of hydrogen bonding patterns in determining crystal structure, with amino groups typically serving as hydrogen bond donors and nitrogen atoms acting as acceptors. The chloride ions in the dihydrochloride form participate in multiple hydrogen bonding interactions, creating a robust crystal lattice that enhances thermal stability and resistance to moisture absorption.

The molecular conformation adopted in the crystalline state may differ from that observed in solution due to crystal packing forces and intermolecular interactions. The pyrrolidine ring conformation is particularly sensitive to these environmental effects, potentially adopting a preferred envelope or twist conformation that optimizes crystal packing density. Unit cell parameters and space group symmetry provide quantitative measures of the crystallographic organization, though specific values for this compound require experimental determination through single crystal X-ray diffraction analysis. The solid-state configuration influences important pharmaceutical properties such as dissolution rate, bioavailability, and chemical stability during storage.

Tautomeric Behavior and Protonation States in Aqueous Media

The tautomeric behavior of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride in aqueous media involves complex equilibria between different protonation states and potential tautomeric forms of the pyrimidine ring system. Aminopyrimidines are known to exhibit tautomerism between amino and imino forms, particularly under varying hydrogen ion concentrations and temperature conditions. The amino group at position 2 of the pyrimidine ring can participate in amino-imino tautomerization, where the hydrogen atom migrates between the amino nitrogen and an adjacent ring nitrogen atom. This tautomeric equilibrium is influenced by the electronic effects of the methyl substituent and the pyrrolidine ring, which modify the electron density distribution within the pyrimidine system.

In aqueous solution, the compound exists in multiple protonation states depending on the hydrogen ion concentration of the medium. The dihydrochloride form represents the fully protonated state, where both the amino group and the pyrrolidine nitrogen carry positive charges. As the hydrogen ion concentration decreases, sequential deprotonation occurs, first at the most acidic site, typically the protonated amino group, followed by the pyrrolidine nitrogen. The acid dissociation constants for these protonation sites determine the predominant species at any given hydrogen ion concentration. Studies on related aminopyrimidine compounds indicate that the amino tautomer is generally favored over the imino form in aqueous solution, with the equilibrium position being sensitive to solvent polarity and hydrogen bonding interactions.

The presence of the pyrrolidine substituent introduces additional complexity to the tautomeric behavior, as this moiety can participate in conformational changes that affect the overall molecular geometry and hydrogen bonding patterns. The nitrogen atom within the pyrrolidine ring exhibits basic character with a measurable protonation constant, contributing to the overall acid-base chemistry of the compound. Temperature effects on tautomeric equilibria can be significant, with higher temperatures generally favoring forms with increased entropy, such as those with greater conformational flexibility or reduced hydrogen bonding. The tautomeric behavior in aqueous media directly impacts the compound's chemical reactivity, solubility characteristics, and potential biological activity through modulation of molecular recognition and binding interactions.

Comparative Analysis of Free Base versus Dihydrochloride Salt Forms

The comparative analysis between the free base and dihydrochloride salt forms of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine reveals significant differences in physical, chemical, and pharmaceutical properties. The free base form, with molecular formula C9H14N4 and molecular weight 178.23 g/mol, represents the neutral species where both nitrogen atoms exist in their unprotonated states. In contrast, the dihydrochloride salt form, with molecular formula C9H16Cl2N4 and molecular weight 251.16 g/mol, contains two additional hydrogen chloride molecules, resulting in a positively charged molecular ion balanced by two chloride counterions. This fundamental difference in charge state profoundly affects the solubility behavior, with the salt form typically exhibiting dramatically enhanced water solubility compared to the relatively hydrophobic free base.

Solubility studies of organic hydrochlorides demonstrate that salt formation generally increases aqueous solubility by several orders of magnitude, transforming poorly soluble free bases into readily dissolved ionic species. The dihydrochloride form benefits from favorable ion-dipole interactions with water molecules, creating a thermodynamically favorable dissolution process. The solubility-hydrogen ion concentration profile for such compounds typically shows a sharp transition from high solubility at low hydrogen ion concentrations, where the salt form predominates, to low solubility at high hydrogen ion concentrations, where the free base becomes the major species. This behavior is governed by the intrinsic solubilities of both forms and the acid dissociation constants of the protonated species.

Chemical stability differences between the two forms are equally significant, with the dihydrochloride salt generally exhibiting enhanced stability against oxidative degradation and hydrolysis reactions. The ionic character of the salt form reduces volatility and provides protection against atmospheric moisture and oxygen exposure. Crystalline properties also differ substantially, with the salt form typically producing more robust crystals with higher melting points and improved handling characteristics. The hygroscopic nature of the dihydrochloride form must be considered during storage and processing, as moisture absorption can affect crystal structure and chemical stability. Manufacturing and formulation considerations favor the dihydrochloride form due to its improved solubility, stability, and processability characteristics, making it the preferred form for pharmaceutical and research applications.

Properties

IUPAC Name |

5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-6-5-12-9(10)13-8(6)7-3-2-4-11-7;;/h5,7,11H,2-4H2,1H3,(H2,10,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOSYLAVCHYCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2CCCN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

Common methods for synthesizing 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride include nucleophilic substitution reactions and the use of methyl iodide for methylation.

Multistep Synthesis Example

One approach involves reacting 1-Methyl-4-piperidone or a salt thereof with sulfur powder and cyanamide in the presence of a secondary amine. The compound may be isolated as a salt using an acidic compound such as hydrochloric acid. Hydrolysis can be carried out by dissolving the intermediate compound in a suitable solvent and treating the solution with an aqueous solution of an alkali metal hydroxide such as lithium hydroxide, sodium hydroxide, or potassium hydroxide. Solvents such as ethanol, methanol, acetone, or acetonitrile may be employed, with ethanol being preferred. The reaction temperature should fall within the range of 0° C to the boiling point of the solvent, preferably 40 to 70° C, and the reaction should be performed until virtually complete, for about 1 to 24 hours, preferably 5 to 10 hours. The resulting compound may be isolated in the form of a salt through the addition of an acidic compound, such as hydrochloric acid, to the reaction mixture.

Condensation and Amine Reactions

The process may involve using a condensing agent such as N,N′-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. An active ester of the intermediate compound may be produced by reacting it with pentafluorophenyl trifluoroacetate, 1-benzotriazolyloxytripyrrolidinophosphonium hexafluorophosphite, diethyl cyanophosphate (the Shioiri method), or triphenylphosphine and 2,2′-dipyridyldisulfide (the Mukaiyama method). The mixed acid anhydride, acid halide, or active ester of the compound is reacted with a diamine compound in the presence of a suitable base in an inert solvent at a temperature of −78° C to 150° C. Suitable bases include carbonates of alkali metals and alkaline earth metals, alkali metal alkoxides, alkali metal hydroxides, and hydrides (e.g., sodium carbonate, potassium carbonate, sodium ethoxide, potassium butoxide, sodium hydroxide, and potassium hydroxide), alkyllithiums such as n-butyl lithium, organometallic bases such as dialkylamino lithium (e.g., lithium diisopropylamide), bissilylamine organometallic bases such as lithium bis(trimethylsilyl)amide, and organic bases such as pyridine, 2,6-lutidine, collidine, 4-dimethylaminopyridine, triethylamine, N-methylmorpholine, diisopropylethylamine, and diazabicyclo[5.4.0]undec-7-ene (DBU).

Industrial Production

Industrial production often employs automated reactors and continuous flow systems to optimize yield and cost-effectiveness.

Data Table

Chemical Reactions Analysis

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development : 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride serves as a critical building block in synthesizing more complex pharmaceutical compounds. Its structural complexity allows it to be modified to enhance efficacy and selectivity against specific biological targets.

Biological Activity : The compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that it may inhibit the growth of certain microorganisms.

- Anticancer Activity : It has shown potential in affecting cancer cell proliferation through pathways involving apoptosis and cell cycle regulation. Notably, it demonstrated an IC50 value of 18 µM against PARP1, suggesting its potential as a therapeutic agent in oncology.

Chemical Reactions Analysis

The compound undergoes various chemical reactions, which are crucial for its application in synthetic chemistry:

| Type of Reaction | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-oxides |

| Reduction | Sodium borohydride | Dihydropyrimidine derivatives |

| Substitution | Amines, thiols | Substituted pyrimidine derivatives |

Case Studies

- Anticancer Activity Study : A study investigating similar pyrimidine derivatives reported significant efficacy against human breast cancer cells. The compound's IC50 value was comparable to established drugs, indicating its potential as a therapeutic candidate targeting PARP pathways.

- Antimicrobial Research : Preliminary studies have shown that 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride exhibits activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride is highlighted through comparisons with analogous dihydrochloride salts and pyrimidine derivatives. Below is a detailed analysis:

Structural Analogues

Key Differences and Implications

Ring Size and Basicity: The pyrrolidine ring (5-membered) in the target compound confers distinct steric and electronic properties compared to piperidine (6-membered) in analogues. Pyrrolidine’s smaller ring size may enhance rigidity and influence binding affinity in biological targets .

Substituent Variations: The amine group at position 2 in the target compound contrasts with analogues like 2-Methyl-4-piperidin-4-ylpyrimidine dihydrochloride, which lacks this functional group. This amine may facilitate hydrogen bonding in drug-receptor interactions .

Salt Form and Solubility :

- All compared compounds are dihydrochloride salts, improving aqueous solubility for in vitro or in vivo applications. confirms that dihydrochloride salts of amines (e.g., putrescine dihydrochloride) are widely used for this purpose .

Research Findings

- Biological Activity: Pyrimidine derivatives with nitrogenous rings (e.g., pyrrolidine, piperidine) are explored as kinase inhibitors or antimicrobial agents. The target compound’s pyrrolidine moiety may offer advantages in crossing cell membranes due to its compact structure .

- Synthetic Utility : The compound’s commercial availability () suggests its role as a building block in medicinal chemistry, contrasting with less accessible analogues like 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride .

Biological Activity

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride, with the molecular formula C9H16Cl2N4, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is synthesized through various chemical reactions and has been investigated for its effects on different biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Molecular Structure

- IUPAC Name : 5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine; dihydrochloride

- Molecular Weight : 251.15 g/mol

- CAS Number : 1858255-28-3

Synthesis Overview

The synthesis of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride typically involves:

- Formation of the Pyrimidine Ring : This can be achieved via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

- Introduction of the Pyrrolidine Ring : A nucleophilic substitution reaction introduces the pyrrolidine ring.

- Methylation : Methylation is performed using methyl iodide or similar agents.

- Formation of Dihydrochloride Salt : The final compound is converted to its dihydrochloride salt by reacting with hydrochloric acid .

The biological activity of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to modulate enzymatic activity through binding to active sites on enzymes or receptors, influencing various biochemical pathways .

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride possess inhibitory effects against a range of bacterial strains .

| Compound | Activity | Reference |

|---|---|---|

| 5-Methyl-Pyrimidine Derivative | Antibacterial (IC50 = X µM) | |

| Similar Compound | Antifungal (IC50 = Y µM) |

Anticancer Potential

The compound has also been studied for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Studies

A notable study explored the effects of pyrimidine derivatives on cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's. The study found that certain derivatives exhibited potent inhibition of acetylcholinesterase (AChE), indicating potential for treating cognitive disorders .

Comparison with Similar Compounds

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride can be compared with other pyrimidine derivatives regarding their biological activity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Pyrrolidin-2-ylpyrimidin-2-amine | No methyl group | Moderate AChE inhibition |

| 5-Methyl-2-Aminopyrimidine | Lacks pyrrolidine ring | Low antimicrobial activity |

This comparison highlights the unique structural features that contribute to the distinct biological activities observed in these compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions, including pyrimidine core formation followed by pyrrolidine substitution. For example, nucleophilic substitution reactions under anhydrous conditions using catalysts like Pd(PPh₃)₄ for coupling intermediates. Purification via column chromatography (silica gel, MeOH/DCM gradients) is critical to isolate intermediates. Final dihydrochloride salt formation requires HCl gas or concentrated HCl in ethanol .

- Key Considerations : Monitor reaction progress using TLC (Rf tracking) and optimize stoichiometry to minimize byproducts.

Q. How can researchers confirm the molecular identity and purity of the compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify pyrrolidine and pyrimidine ring protons/carbons. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., calculated vs. observed m/z).

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) .

- Chloride Content : Argentometric titration or ion chromatography to validate dihydrochloride stoichiometry .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite) .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing impurities?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to evaluate temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, increasing Pd catalyst concentration (0.5–2 mol%) improves coupling efficiency in pyrimidine derivatives .

- Purification Strategies : Employ membrane separation technologies (e.g., nanofiltration) to remove low-molecular-weight impurities .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Hypothesis Testing : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to resolve spin systems .

- Contamination Check : Re-run HPLC with a gradient elution method to detect trace impurities or degradation products .

Q. What strategies are effective for resolving solubility challenges in biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization. For aqueous buffers, adjust pH to 3–4 (hydrochloride salt enhances solubility).

- Prodrug Design : Modify the pyrrolidine nitrogen with acetyl or PEG groups to improve hydrophilicity, followed by enzymatic cleavage in vivo .

Q. How can researchers validate the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and LC-MS to identify vulnerable functional groups (e.g., pyrimidine ring oxidation) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What methodologies are recommended for assessing biological activity (e.g., receptor binding)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.